molecular formula C15H17N3O3S B2950219 N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898421-75-5

N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No. B2950219
CAS RN: 898421-75-5
M. Wt: 319.38
InChI Key: GBBQMWWNCGQRDQ-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and may be a potential candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide. One of the future directions is to further investigate the mechanism of action of this compound. This may provide a better understanding of its therapeutic potential and may lead to the development of more effective drugs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This may provide valuable information on its bioavailability, distribution, metabolism, and excretion. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methoxybenzylamine with 5-methyl-2-thiouracil in the presence of acetic anhydride and triethylamine. This reaction yields this compound.

Scientific Research Applications

N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves the reaction of 3-methoxybenzaldehyde with 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in the presence of a coupling agent to form the intermediate N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide.", "Starting Materials": ["3-methoxybenzaldehyde", "2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid", "coupling agent"], "Reaction": ["Step 1: Dissolve 3-methoxybenzaldehyde and 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting intermediate N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide by column chromatography or recrystallization."]}

CAS RN

898421-75-5

Molecular Formula

C15H17N3O3S

Molecular Weight

319.38

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-10-7-17-15(20)18-14(10)22-9-13(19)16-8-11-4-3-5-12(6-11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

GBBQMWWNCGQRDQ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC(=CC=C2)OC

solubility

not available

Origin of Product

United States

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